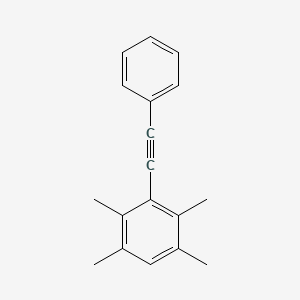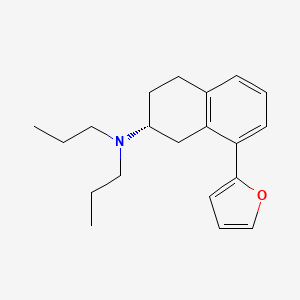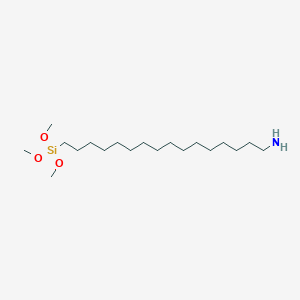![molecular formula C14H20N2O3 B12554492 Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- CAS No. 183990-40-1](/img/structure/B12554492.png)
Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-: is a synthetic compound that combines the structural features of octanoic acid and a pyridinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- typically involves the reaction of octanoic acid with 2-pyridinylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridinylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The pyridinylcarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The octanoic acid moiety can influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Octanoic acid: A simple fatty acid with similar structural features but lacking the pyridinylcarbonyl group.
Caprylic acid: Another name for octanoic acid, commonly found in natural sources like coconut oil.
8-Mercaptooctanoic acid: A thiol derivative of octanoic acid with different chemical properties.
Uniqueness: Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]- is unique due to the presence of the pyridinylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
183990-40-1 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-(pyridine-2-carbonylamino)octanoic acid |
InChI |
InChI=1S/C14H20N2O3/c17-13(18)9-4-2-1-3-6-11-16-14(19)12-8-5-7-10-15-12/h5,7-8,10H,1-4,6,9,11H2,(H,16,19)(H,17,18) |
InChI Key |
ZDYWGIRNRPWYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


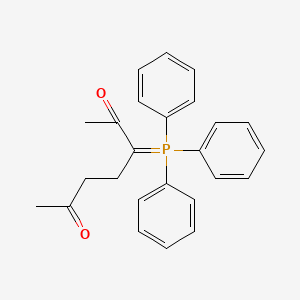
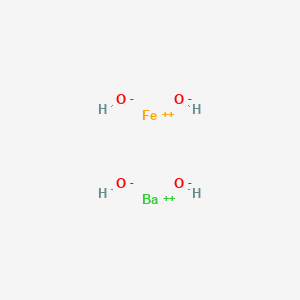
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
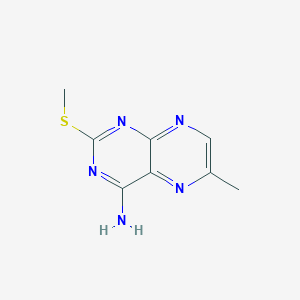
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

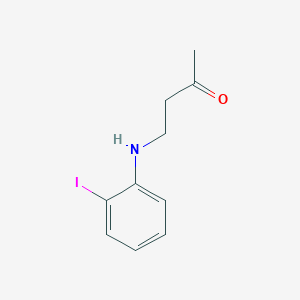
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
